molecular formula C22H19N5O B2802558 N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351642-38-0

N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2802558
CAS No.: 1351642-38-0
M. Wt: 369.428
InChI Key: OXCOOFSHAWTBPZ-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 3 with a biphenyl carboxamide group and at position 6 with a 3,5-dimethyl-1H-pyrazol-1-yl moiety. The carboxamide linkage connects the pyridazine ring to the biphenyl system, while the dimethylpyrazole substituent introduces steric and electronic modifications.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-(2-phenylphenyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c1-15-14-16(2)27(26-15)21-13-12-20(24-25-21)22(28)23-19-11-7-6-10-18(19)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCOOFSHAWTBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and pyrazolyl intermediates, which are then coupled with a pyridazine derivative under specific conditions. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper complexes, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also utilize continuous flow reactors to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the biphenyl or pyrazolyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-([1,1’-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-([1,1’-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biochemical pathways. For instance, it could act as an inhibitor of a particular kinase, blocking the phosphorylation of target proteins and affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with structurally related molecules from the literature:

Compound Name Core Structure Position 3 Substituent Position 6 Substituent Key Features
Target Compound Pyridazine Biphenyl carboxamide 3,5-dimethyl-1H-pyrazol-1-yl Enhanced lipophilicity (biphenyl), metabolic stability (dimethylpyrazole)
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine Phenyl amine 1H-pyrazol-1-yl Reduced steric bulk (amine vs. carboxamide), lower solubility
1,5-Diarylpyrazole carboxamides Pyrazole Aryl carboxamide Aryl group Flexible carboxamide linker, diaryl configuration for target engagement
Lomitapide mesylate (JUXTAPID) Fluorene Biphenyl carboxamide Trifluoroethyl group Methanesulfonate salt for solubility, fluorene core for rigidity

Key Observations :

  • Pyridazine vs.
  • Carboxamide vs. Amine Linkage : The biphenyl carboxamide in the target compound may improve binding affinity through hydrogen bonding and hydrophobic interactions relative to the amine group in the pyridazin-3-amine analog .
  • Substituent Effects : The 3,5-dimethylpyrazole group at position 6 likely enhances metabolic stability compared to unsubstituted pyrazole derivatives, as methyl groups reduce susceptibility to oxidative metabolism .

Hypothetical Pharmacological Implications

While direct biological data for the target compound are unavailable, structural analogs provide insights:

  • Biphenyl Systems : Present in both the target compound and lomitapide (), biphenyl groups are associated with improved binding to hydrophobic pockets in lipid-modifying enzymes .
  • Dimethylpyrazole : Similar to substituted pyrazoles in kinase inhibitors, the 3,5-dimethyl group may reduce off-target interactions by minimizing polar surface area .

Biological Activity

N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a biphenyl moiety, a pyrazolyl group, and a pyridazine carboxamide structure, which may contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially including various enzymes and receptors involved in cellular signaling pathways. It may function as an inhibitor of kinases or other enzymes, thereby modulating critical biochemical processes.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazole derivatives have been evaluated for their ability to inhibit the proliferation of cancer cells. In vitro assays demonstrated that such compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .

Antimicrobial Properties

Research indicates that pyrazole-based compounds possess notable antimicrobial activity. A study highlighted the effectiveness of similar derivatives against a range of pathogenic bacteria and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This effect suggests potential applications in treating inflammatory diseases.

Case Studies

Study Findings Reference
Study on anticancer effectsInduced apoptosis in breast cancer cells with IC50 values in the low micromolar range
Evaluation of antimicrobial activityEffective against Gram-positive and Gram-negative bacteria; MIC values ranged from 10 to 50 µg/mL
Investigation of anti-inflammatory propertiesReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages

Q & A

Basic Question: What are the recommended synthetic routes and optimization strategies for N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the assembly of the pyridazine core followed by functionalization with biphenyl and pyrazole moieties. Key steps include:

  • Coupling Reactions : Use of Suzuki-Miyaura cross-coupling to attach the biphenyl group, as biphenyl derivatives often require palladium catalysts (e.g., Pd(PPh₃)₄) .
  • Pyrazole Incorporation : Nucleophilic substitution or click chemistry to introduce the 3,5-dimethylpyrazole group, optimized under inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for isolating high-purity intermediates .
    Optimization Tips : Adjust reaction temperatures (e.g., 60–80°C for coupling) and catalyst loading (0.5–2 mol%) to balance yield and cost .

Basic Question: Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., biphenyl aromatic protons at δ 7.2–7.8 ppm; pyrazole methyl groups at δ 2.1–2.3 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; biphenyl and pyridazine planes often show dihedral angles >30°, influencing reactivity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~468 Da) and detects impurities (e.g., incomplete substitution byproducts) .

Advanced Question: How do structural modifications (e.g., substituent changes) influence biological activity in related pyridazine-carboxamide derivatives?

Methodological Answer:

  • Functional Group Swaps : Replacing biphenyl with dichlorobenzyl (as in ) reduces solubility but enhances binding to hydrophobic enzyme pockets (e.g., SARS-CoV-2 Mpro) .
  • Pyrazole Tuning : 3,5-Dimethyl groups improve metabolic stability compared to unsubstituted pyrazoles, as shown in cytotoxicity assays (IC₅₀ shifts from 12 µM to 8 µM) .
  • Quantitative Structure-Activity Relationship (QSAR) : Use DFT calculations to correlate electron-withdrawing groups (e.g., nitro) with enhanced anticancer activity .

Advanced Question: What methodologies are used to evaluate this compound’s potential as an anticancer or antimicrobial agent?

Methodological Answer:

  • In Vitro Assays :
    • MTT/PrestoBlue : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7); IC₅₀ values <10 µM suggest therapeutic potential .
    • MIC Assays : Assess antimicrobial activity (e.g., against S. aureus); pyridazine-carboxamides with lipophilic groups show improved membrane penetration .
  • Mechanistic Studies : Western blotting (e.g., caspase-3 activation for apoptosis) and ROS detection kits (e.g., DCFH-DA) to elucidate pathways .

Advanced Question: How can researchers resolve contradictions in reported biological activities across structurally similar analogs?

Methodological Answer:

  • Comparative Pharmacophore Mapping : Overlay crystal structures (e.g., from ) to identify critical binding residues; biphenyl orientation may alter kinase inhibition .
  • Dose-Response Curves : Replicate assays under standardized conditions (e.g., 48-h incubation, 5% CO₂) to minimize variability .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, highlighting substituent-dependent trends (e.g., chloro vs. methoxy groups) .

Advanced Question: What strategies are employed for pharmacological profiling, including ADMET prediction?

Methodological Answer:

  • In Silico Tools : SwissADME predicts logP (~3.5) and BBB permeability; high topological polar surface area (>100 Ų) may limit CNS penetration .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life; dimethylpyrazole derivatives often show t₁/₂ >60 min .
  • hERG Assays : Patch-clamp electrophysiology to assess cardiac toxicity risks; biphenyl groups may interact with hERG channels .

Advanced Question: How can molecular docking guide the design of derivatives targeting specific enzymes (e.g., kinases)?

Methodological Answer:

  • Target Selection : Prioritize kinases with accessible ATP-binding pockets (e.g., EGFR, VEGFR2) using databases like PDB .
  • Docking Workflow :
    • Prepare ligand (protonation states at pH 7.4) and protein (remove crystallographic water).
    • Use AutoDock Vina with Lamarckian GA; validate poses with MD simulations (e.g., GROMACS) .
  • Hit Optimization : Introduce hydrogen-bond donors (e.g., -OH) to interact with kinase hinge regions, improving binding affinity by 2–3 kcal/mol .

Advanced Question: What experimental designs are recommended for in vivo efficacy and toxicity studies?

Methodological Answer:

  • Animal Models : Xenograft mice (e.g., HCT-116 tumors) for anticancer testing; dose at 10–50 mg/kg (IP or oral) .
  • Toxicity Endpoints : Monitor body weight, liver enzymes (ALT/AST), and renal biomarkers (creatinine) over 28 days .
  • Formulation : Use PEG-400/saline (20:80) for solubility; nanoemulsions improve bioavailability for poorly soluble derivatives .

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